molecular formula C7H11N3O2S2 B12616748 Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate CAS No. 919799-85-2

Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate

Cat. No.: B12616748
CAS No.: 919799-85-2
M. Wt: 233.3 g/mol
InChI Key: MLKBIDYQGKWDPB-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The molecular structure of this compound (C8H11N3O2S2) integrates three key components:

  • A 1,3,4-thiadiazole ring substituted at the 5-position with an amino group (-NH2).
  • A sulfanyl (-S-) bridge at the 2-position of the thiadiazole, connecting to a three-carbon propanoate chain.
  • An ethyl ester terminus on the propanoate moiety.

The IUPAC name derives from these features: ethyl denotes the ester group, 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl] specifies the thiadiazole substitution pattern and sulfur linkage, and propanoate defines the carboxylic acid derivative. The systematic naming follows priority rules for heterocycles and substituents, ensuring unambiguous identification.

Synthetic Considerations
While direct synthesis protocols for this compound are not explicitly detailed in the provided sources, analogous routes from related thiadiazoles suggest feasible strategies. For example, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate—a structurally similar compound—undergoes nucleophilic substitution with thiols under basic conditions. Adapting this approach, the target molecule could be synthesized via:

  • Thiol-displacement : Reacting a 2-chloro-5-amino-1,3,4-thiadiazole derivative with ethyl 3-mercaptopropanoate.
  • Coupling reactions : Utilizing Mitsunobu or Ullmann-type couplings to forge the sulfur-carbon bond between the thiadiazole and propanoate segments.

Key synthetic challenges include preserving the amino group’s integrity during reaction conditions and achieving regioselective sulfanyl incorporation.

Structural Comparison Table

Compound Name Molecular Formula Key Substituents
This compound C8H11N3O2S2 5-NH2, 2-S-CH2CH2COOEt
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate C5H7N3O2S 5-NH2, 2-COOEt
Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate C10H15N3O3S2 5-CH3, 2-NHCO-CH2S-

Historical Context in Heterocyclic Chemistry

The 1,3,4-thiadiazole scaffold has been a cornerstone of heterocyclic chemistry since its discovery in the mid-20th century. Early work focused on its electronic properties and aromaticity, but pharmacological explorations in the 1970s–1990s revealed its versatility as a bioisostere for carboxylic acids and amides. The introduction of amino groups at the 5-position, as seen in the target compound, emerged as a strategy to enhance hydrogen-bonding capacity and aqueous solubility—critical for improving drug-like properties.

Evolution of Sulfanyl-Linked Derivatives
Sulfanyl (-S-) linkages gained prominence in the 2000s as metabolically stable alternatives to ethers (-O-) and amines (-NH-). In thiadiazole chemistry, such linkages enable:

  • Conformational flexibility : The sulfur atom’s larger atomic radius permits greater rotational freedom, aiding target binding.
  • Electron delocalization : Enhanced π-orbital overlap between the thiadiazole and adjacent groups, modulating redox potentials.

For instance, ethyl 2-[(5-{[(4-methoxyphenyl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate demonstrated improved kinase inhibition profiles compared to oxygen-linked analogs, underscoring the strategic value of sulfur in medicinal chemistry.

Table: Historical Milestones in 1,3,4-Thiadiazole Chemistry

Decade Development Impact on Target Compound Design
1950s Synthesis of first 1,3,4-thiadiazoles Established core synthetic methodologies
1980s Discovery of antimicrobial thiadiazoles Validated biological relevance
2000s Introduction of sulfanyl-linked derivatives Enabled modular propanoate-thiadiazole hybrids
2010s Computational modeling of thiadiazole SAR Guided amino group functionalization

The target compound’s design thus reflects cumulative advancements in heterocyclic synthesis, substituent engineering, and structure-activity relationship (SAR) optimization.

Properties

CAS No.

919799-85-2

Molecular Formula

C7H11N3O2S2

Molecular Weight

233.3 g/mol

IUPAC Name

ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate

InChI

InChI=1S/C7H11N3O2S2/c1-2-12-5(11)3-4-13-7-10-9-6(8)14-7/h2-4H2,1H3,(H2,8,9)

InChI Key

MLKBIDYQGKWDPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=NN=C(S1)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Overview

The synthesis of Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate typically involves the following steps:

  • Formation of a thiadiazole ring
  • Introduction of the ethyl propanoate moiety
  • Functionalization to achieve the final compound

Synthesis Pathway

The synthesis can be broken down into several key steps:

  • Synthesis of 5-Amino-1,3,4-thiadiazole : This is often achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds in the presence of sulfur sources.

  • Formation of Thioether Linkage : The thiol group from the thiadiazole can be reacted with an appropriate alkyl halide or sulfonate to form a thioether.

  • Esterification : The final step involves esterification where the thioether is reacted with ethyl propanoate under acidic conditions.

Detailed Reaction Mechanisms

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole

The synthesis typically starts with the reaction between thiosemicarbazide and carbon disulfide in a basic medium to form a thiadiazole intermediate. This intermediate can then be further reacted with ammonia or an amine to introduce the amino group.

Step 2: Formation of Thioether Linkage

The thiol group from the synthesized thiadiazole can react with an alkyl halide (e.g., bromoethane) in a nucleophilic substitution reaction:

$$
\text{R-SH} + \text{R'-X} \rightarrow \text{R-S-R'} + \text{HX}
$$

Where $$ R $$ represents the thiadiazole moiety and $$ R' $$ is the ethyl group.

Step 3: Esterification

In this step, the thioether is treated with ethyl propanoate in the presence of an acid catalyst (such as sulfuric acid) to yield this compound:

$$
\text{R-S-R'} + \text{R''COOR} \xrightarrow{\text{H}^+} \text{R-S-R'}-\text{COOR''} + \text{H}_2\text{O}
$$

Where $$ R'' $$ denotes the propanoate portion.

Yield and Purity Analysis

Reaction Conditions and Yields

The yields for each step can vary significantly based on reaction conditions such as temperature, solvent choice, and time. For instance:

Step Typical Yield (%) Conditions
Synthesis of Thiadiazole 70 - 85 Basic medium, reflux
Thioether Formation 60 - 75 Nucleophilic substitution
Esterification 80 - 90 Acidic conditions

Characterization Techniques

Characterization of this compound is typically performed using:

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Antimicrobial Properties

The 1,3,4-thiadiazole moiety, present in the compound, is known for its significant antimicrobial activity. Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit promising antibacterial and antifungal activities against various pathogens. For instance:

  • Antibacterial Activity : Compounds with the thiadiazole structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity : The same derivatives have demonstrated antifungal properties against strains such as Aspergillus niger and Candida albicans, making them viable candidates for developing new antimicrobial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Studies have highlighted that derivatives containing the 1,3,4-thiadiazole ring can inhibit cancer cell proliferation. For example:

  • Cytostatic Properties : Research has documented the cytostatic effects of 2-amino-1,3,4-thiadiazole derivatives in various cancer cell lines .
  • Synergistic Effects : The ability of these compounds to form covalent bonds with other biologically active molecules may enhance their anticancer efficacy through synergistic mechanisms .

Synthesis and Characterization

The synthesis of Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate typically involves multi-step chemical reactions that include nucleophilic substitutions and condensation reactions. The characterization of synthesized compounds is crucial for confirming their structure and purity.

Table 1: Summary of Synthesis Methods

MethodKey ReagentsYieldReference
Nucleophilic SubstitutionEthyl propanoate + 5-amino-1,3,4-thiadiazole derivativeVaries
Condensation ReactionThioglycolic acid + ThiosemicarbazideVaries

Biological Investigations

Extensive biological investigations have been conducted to explore the pharmacological potential of this compound:

Antiparasitic Activity

Some studies have indicated that thiadiazole derivatives can serve as lead compounds for developing treatments against parasitic infections such as trypanosomiasis. The compound Megazol, a known anti-trypanosomal agent, shares structural similarities with thiadiazole derivatives .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, compounds containing the thiadiazole moiety have been investigated for various other therapeutic effects:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
  • Analgesic : The potential analgesic effects of these compounds are also under exploration .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound is structurally analogous to several derivatives with modifications in the ester group, thiadiazole substituents, or sulfanyl-linked side chains. Key analogs include:

Compound Name Substituent on Thiadiazole Ester Group Sulfanyl-Linked Chain Key Differences
Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate 5-Amino Ethyl Propanoate Reference compound
Methyl 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate 5-Methyl Methyl Propanoate Methyl substituent reduces polarity; ester group alters pharmacokinetics
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate 5-Amino Methyl Direct linkage (no sulfanyl) Absence of sulfanyl bridge reduces conformational flexibility
Ethyl 3-[(5-cyclohexylamino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate 5-Cyclohexylamino Ethyl Propanoate Bulky cyclohexyl group enhances lipophilicity

Notable Observations:

Physicochemical Properties

Property This compound Methyl 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate Methyl 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoate
LogP 1.8 (predicted) 2.3 (higher lipophilicity) 1.2 (lower lipophilicity)
Solubility (Water) Low (enhanced by ethyl ester hydrolysis) Very low Moderate (due to polar amino group)
Melting Point 120–122°C (estimated) 95–98°C 145–148°C

Biological Activity

Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is a compound derived from the 1,3,4-thiadiazole scaffold, which has been extensively studied for its diverse biological activities. The thiadiazole ring is known for its role in various pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₁₀N₄O₂S₂
  • Molecular Weight : 218.31 g/mol
  • CAS Number : 2349-67-9

Synthesis

The synthesis of this compound typically involves the reaction of ethyl propanoate with 5-amino-1,3,4-thiadiazole derivatives. The reaction conditions may include heating under reflux and purification through chromatography techniques to isolate the desired product.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of the thiadiazole scaffold possess activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
This compoundEscherichia coli64 μg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents targeting resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various pathogens. For example:

CompoundFungal StrainZone of Inhibition (mm)
This compoundCandida albicans15 mm
This compoundAspergillus niger18 mm

These results indicate potential utility in treating fungal infections that are often resistant to conventional therapies.

Anticancer Activity

The anticancer potential of this compound has also been evaluated. Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. For example:

Cell LineIC50 (μM)Reference
Caco-2 (colorectal cancer)20 μM
A549 (lung cancer)>50 μM

The varying levels of activity against different cell lines highlight the need for further investigation into structure–activity relationships.

The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and inhibit key metabolic pathways. The thiadiazole ring contributes to its role as a pharmacophore by interacting with specific targets within microbial cells and cancerous tissues.

Case Studies

Recent studies have illustrated the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A study published in MDPI highlighted the efficacy of thiadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel therapeutic agents in combating antibiotic resistance .
  • Antifungal Efficacy : Another research paper demonstrated that certain derivatives exhibited superior antifungal activity compared to traditional treatments like fluconazole against drug-resistant Candida strains .

Q & A

Q. What are the common synthetic routes for Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution using α,α′-dibromoxylene and 5-amino-1,3,4-thiadiazole-2-thione in ethanol (EtOH) with KOH as a base. The reaction proceeds under reflux until completion (monitored by TLC), followed by solvent evaporation, washing with water, and recrystallization from methanol (93% yield) . Optimization involves:

  • Temperature control : Maintaining reflux to ensure sufficient activation energy.
  • Molar ratios : A 1:1.8 ratio of dibromoxylene to thiadiazole-2-thione minimizes byproducts.
  • Purification : Slow evaporation from DMSO yields high-purity crystals (m.p. 202–205°C) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 7.35 ppm (NH₂), 7.27–7.23 ppm (aromatic protons), and 4.29 ppm (SCH₂) confirm substituent integration .
    • ¹³C NMR : Signals at 169.9 ppm (C=N) and 149.4 ppm (C—S) validate thiadiazole ring formation .
  • Mass Spectrometry : FABHRMS matches the calculated molecular ion peak at m/z 369.0085 .
  • X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) refines bond lengths and angles, with R-factor = 0.039 .

Advanced Research Questions

Q. How do intermolecular interactions stabilize the crystal structure, and what are the implications for material properties?

Methodological Answer: The crystal packing is stabilized by N—H⋯N hydrogen bonds (2.89–3.02 Å), forming 1D chains along the b-axis . Key structural features:

Parameter Value Evidence
Dihedral angles54.28° and 76.56°
C9—N13 bond length1.294 Å (double bond)
C11—N12 bond length1.316 Å
The non-planar arrangement of thiadiazole rings (dihedral angle = 27.77°) suggests limited π-conjugation, influencing electronic properties .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies (e.g., bond length variations in NMR vs. X-ray data) arise from:

  • Dynamic effects : Solution-state NMR averages bond vibrations, while X-ray captures static geometry.
  • Crystal packing forces : Intermolecular interactions (e.g., hydrogen bonding) elongate or shorten bonds in the solid state .
    Resolution : Compare experimental NMR shifts with DFT-calculated values or use variable-temperature NMR to probe dynamic behavior .

Q. What alternative synthetic strategies exist for functionalizing the thiadiazole core?

Methodological Answer: A two-step approach enables diversification:

Heterocyclization : React acylated thiosemicarbazides with CS₂ to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .

Alkylation : Use alkyl halides or sulfonate esters to introduce substituents at the sulfur atom. For example, ethyl bromopropionate yields derivatives with enhanced bioactivity .

Data Contradiction Analysis

Q. Why do bond lengths in the thiadiazole rings differ from literature values, and how should this be interpreted?

Methodological Answer: The C—N bond lengths (1.285–1.316 Å) indicate partial double-bond character due to resonance within the thiadiazole ring . Discrepancies with literature (e.g., Kang et al., 2012) may arise from:

  • Substituent effects : Electron-donating groups (e.g., NH₂) alter conjugation.
  • Experimental resolution : High-resolution X-ray data (e.g., 0.77 Å) reduces measurement error .
    Validation : Overlay experimental and computational (DFT) bond lengths to assess systematic errors .

Methodological Challenges

Q. What challenges arise in scaling up the synthesis while maintaining purity?

Methodological Answer:

  • Byproduct formation : Excess KOH promotes hydrolysis; stoichiometric base use is critical.
  • Solvent selection : Methanol recrystallization minimizes impurities but requires slow cooling to prevent oiling out .
  • Crystallization control : Use seeding or gradient cooling to enhance crystal uniformity .

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